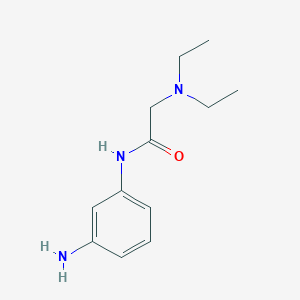
N-(3-Aminophenyl)-2-(diethylamino)acetamide
Übersicht
Beschreibung
“N-(3-Aminophenyl)-2-(diethylamino)acetamide” is also known as 3’-Aminoacetanilide . It has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . It is a gray solid and is also referred to by other synonyms such as n-3-aminophenyl acetamide, 3-acetamidoaniline, m-acetaminoaniline, m-acetylamino aniline, 3-aminoacetanilid, and 3-amino-n-acetylaniline .
Molecular Structure Analysis
The molecular structure of “N-(3-Aminophenyl)-2-(diethylamino)acetamide” is represented by the SMILES notation: CC(=O)NC1=CC=CC(N)=C1 . This notation provides a way to represent the structure using ASCII strings. For a detailed structural analysis, specialized software or tools that can interpret this notation may be used.Physical And Chemical Properties Analysis
“N-(3-Aminophenyl)-2-(diethylamino)acetamide” is a gray solid . It has a solubility in water of 10 g/L at 24°C . Its melting point is between 84 - 86°C , and it has a boiling point of 388°C . The compound has a pKa/pKb of 9.90 (pKb) and a heat of vaporization of 63.8 kJ/mol .Wissenschaftliche Forschungsanwendungen
1. Anticancer Potential
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, a related compound to N-(3-Aminophenyl)-2-(diethylamino)acetamide, has shown promise as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. Its crystal structure and intermolecular interactions contribute to its potential efficacy in cancer treatment (Sharma et al., 2018).
2. Synthesis of Antimalarial Drugs
Chemoselective monoacetylation of aminophenols, closely related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, plays a significant role in the natural synthesis of antimalarial drugs. The process optimization and reaction mechanism have been studied, showcasing its importance in pharmaceutical synthesis (Magadum & Yadav, 2018).
3. Biaryl Amide Synthesis
N-(2-Aminophenyl)acetamide has been used as a bidentate directing group in the palladium-catalyzed ortho-arylation of substituted benzamides. This method has applications in synthesizing bioactive natural products and dietary ellagic acid derivatives (Reddy et al., 2017).
4. Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, akin to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in biochemistry and pharmacology (Chkirate et al., 2019).
5. In Silico Analysis
of Anti-Inflammatory DrugsCompounds similar to N-(3-Aminophenyl)-2-(diethylamino)acetamide have been synthesized and analyzed using in silico methods to target cyclooxygenase domains for potential anti-inflammatory applications. The geometric optimization and interaction energy studies further elucidate their pharmaceutical potential (Al-Ostoot et al., 2020).
6. Analgesic and Anti-Inflammatory Properties
Derivatives of N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, structurally related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have been synthesized and tested for analgesic and anti-inflammatory activities. They showed potential as moderate analgesic and anti-inflammatory agents (Alagarsamy et al., 2015).
7. Antitumor Activity
N-(4-(benzothiazole-2-yl)phenyl)acetamide derivatives, structurally similar to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have been synthesized and evaluated for antitumor activity against various human tumor cell lines. Some of these derivatives have shown considerable anticancer activity (Yurttaş et al., 2015).
8. Pharmacokinetic Behavior
Studies on compounds like 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide, a related compound to N-(3-Aminophenyl)-2-(diethylamino)acetamide, have focused on understanding their pharmacokinetic behavior, including solvation energy and molecular docking simulations. These studies help in comprehending the bioactivity of such molecules (Anban et al., 2017).
9. Lidocaine Salts and Complexes
While not directly related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, research on lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) has provided insights into the structure and applications of similar compounds in various medical branches (Tsitsishvili & Amirkhanashvili, 2022).
10. Synthesis of Monomecaine
The synthesis of 2-(diethylamino)-N-(2-methylphenyl)acetamide nitrate (monomecaine), related to N-(3-Aminophenyl)-2-(diethylamino)acetamide, has been optimized for antiarrhythmic activity. This includes the development of identification and quality control procedures for the drug substance, showcasing its potential in medical applications (Chekryshkina et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
N-(3-Aminophenyl)-2-(diethylamino)acetamide, also known as 3′-Aminoacetanilide , is a compound that has been studied for its potential interactions with various biological targets.
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in their function . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
It’s known that the compound can interact with various biological targets, potentially affecting multiple pathways
Result of Action
It’s known that the compound can interact with various biological targets, potentially leading to changes in their function
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHTRIDHXIBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(diethylamino)acetamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B3289118.png)
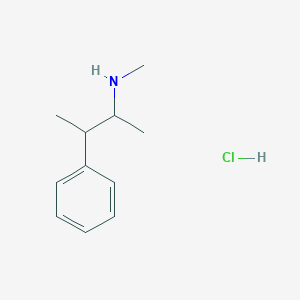
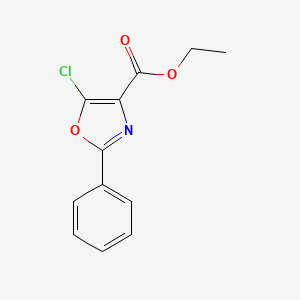

![N-[5-(4-bromophenoxy)-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3289141.png)
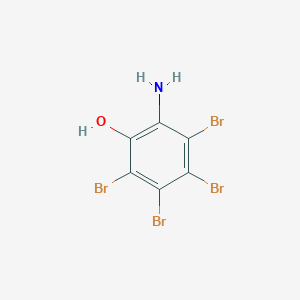


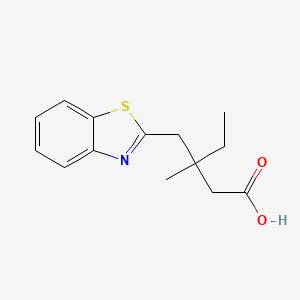
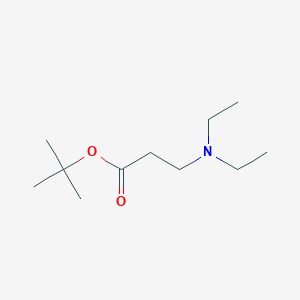
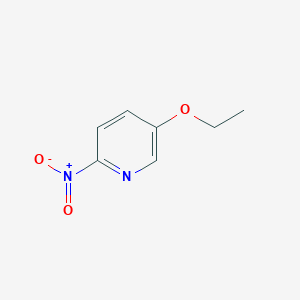

![Ethyl[(naphthalen-2-yl)methyl]amine](/img/structure/B3289208.png)
